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Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinonitrile

Cat. No.: B3029598

In the landscape of modern drug discovery and materials science, the nuanced understanding
of a molecule's structural and electronic properties is paramount. Picolinonitrile derivatives, in
particular, represent a class of compounds with significant potential, serving as versatile
scaffolds in the synthesis of novel therapeutic agents and functional materials. This guide
provides a comprehensive spectroscopic comparison of 4-(Hydroxymethyl)picolinonitrile and
its derivatives, offering researchers, scientists, and drug development professionals a detailed
analysis supported by experimental data and established methodologies. Our focus is to
elucidate the structure-property relationships within this family of molecules through the lens of
Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass
Spectrometry (MS).

Introduction to 4-(Hydroxymethyl)picolinonitrile

4-(Hydroxymethyl)picolinonitrile, with the chemical formula C7HsN20 and a molecular weight
of 134.14 g/mol [1][2][3], is a bifunctional molecule featuring a pyridine ring substituted with a
nitrile group at the 2-position and a hydroxymethyl group at the 4-position. This unique
arrangement of functional groups imparts a distinct chemical reactivity and potential for diverse
molecular interactions, making it a valuable building block in medicinal chemistry. The nitrile
group can participate in various chemical transformations, while the hydroxymethyl group offers
a site for esterification, etherification, or oxidation, and enhances aqueous solubility.
Understanding the spectroscopic signature of this parent molecule is the first step in
characterizing its more complex derivatives.
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Comparative Spectroscopic Analysis

This section delves into a detailed comparison of the spectroscopic properties of 4-
(Hydroxymethyl)picolinonitrile and its derivatives. The analysis will highlight how structural
modifications influence the spectral data, providing valuable insights for compound
identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The chemical shifts and coupling constants of the protons and carbons in the
pyridine ring are particularly sensitive to the nature and position of substituents.

The *H NMR spectrum of picolinonitrile derivatives provides a wealth of information about the
electronic environment of the protons on the pyridine ring and the substituent groups.

Expected *H NMR Spectrum of 4-(Hydroxymethyl)picolinonitrile:

Based on the analysis of related compounds, the *H NMR spectrum of 4-
(Hydroxymethyl)picolinonitrile in a solvent like CDClIs is expected to show the following key
signals:

o Hydroxymethyl Protons (-CH20H): A singlet or a triplet (if coupled to the hydroxyl proton)
appearing around 0 4.5-5.0 ppm. The hydroxyl proton itself would likely appear as a broad
singlet.

» Pyridine Ring Protons: The pyridine ring protons will exhibit characteristic splitting patterns.
The proton at the 5-position is expected to appear as a doublet, while the protons at the 3-
and 6-positions will also show distinct signals, likely as a doublet and a singlet or a narrow
doublet, respectively. The exact chemical shifts will be influenced by the electron-
withdrawing nitrile group and the electron-donating hydroxymethyl group. For the related 3-
(hydroxymethyl)picolinonitrile, the hydroxymethyl protons appear as a singlet around & 4.5—
5.0 ppm, with the pyridine protons showing doublet splitting patterns[4].

Comparative *H NMR Data for Derivatives:
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The introduction of different substituents at the 4-position or modification of the hydroxymethyl
group leads to predictable changes in the *H NMR spectrum.

Key 'H NMR Signals (o

Compound Reference
ppm)

3-Hydroxy-4- 8.35 (d, 1H), 7.59-7.49 (m, 4]

phenylpicolinonitrile 5H), 7.41 (d, 1H)

3-Hydroxy-4-(p- 8.33 (d, 1H), 7.39 (m, 5H), ]

tolyl)picolinonitrile 6.04 (br s, 1H), 2.45 (s, 3H)

8.31 (d, 1H), 7.45 (d, 2H), 7.38
3-Hydroxy-4-(4-

S (d, 1H), 7.07 (d, 2H), 3.88 (s, [4]
methoxyphenyl)picolinonitrile
3H)
3-Hydroxy-4- 8.26 (d, 1H), 7.47 (d, 1H), 6.09 n
(trimethylsilyl)picolinonitrile (br s, 1H), 0.35 (s, 9H)

The causality behind these shifts lies in the electronic effects of the substituents. Electron-
donating groups (like methoxy) will shield the aromatic protons, causing an upfield shift (lower
ppm), while electron-withdrawing groups will deshield them, leading to a downfield shift (higher

ppm).

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The
chemical shifts of the carbon atoms in the pyridine ring and the nitrile group are particularly
diagnostic.

Expected 3C NMR Spectrum of 4-(Hydroxymethyl)picolinonitrile:

 Nitrile Carbon (-C=N): A signal in the range of 115-120 ppm.

o Pyridine Ring Carbons: Signals in the aromatic region (typically 120-160 ppm). The carbon
bearing the nitrile group (C2) and the carbon bearing the hydroxymethyl group (C4) will have
distinct chemical shifts.

e Hydroxymethyl Carbon (-CH20H): A signal in the aliphatic region, typically around 60-65
ppm.
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Comparative 13C NMR Data for Derivatives:

The following table presents the 3C NMR data for some 3-hydroxy-4-substituted picolinonitrile

derivatives, illustrating the influence of the substituent at the 4-position.

Key **C NMR Signals (0

Compound
ppm)

Reference

153.0, 143.9, 137.4, 132.8,
130.1, 129.9, 128.6, 128.0,
122.2,115.1

3-Hydroxy-4-

phenylpicolinonitrile

[4]

153.1, 143.9, 140.5, 137.5,
130.7,129.7, 128.5, 127.9,
122.0, 115.2, 21.5

3-Hydroxy-4-(p-

tolyl)picolinonitrile

[4]

161.1, 153.1, 152.7, 143.9,
137.2, 130.0, 127.8, 124.7,
122.0, 115.4, 55.6

3-Hydroxy-4-(4-

methoxyphenyl)picolinonitrile

[4]

3-Hydroxy-4- 160.1, 143.3, 138.2, 133.6,
(trimethylsilyl)picolinonitrile 119.6, 1154, -1.6

[4]

The chemical shift of the carbon atoms is influenced by the electronegativity of the attached

groups and the overall electron density distribution in the ring. The data clearly shows how

different substituents at the 4-position alter the electronic environment of the pyridine ring

carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The nitrile and hydroxyl groups of 4-(Hydroxymethyl)picolinonitrile and its

derivatives give rise to characteristic absorption bands.

Expected IR Spectrum of 4-(Hydroxymethyl)picolinonitrile:

e O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm™1,

characteristic of the hydroxyl group and broadened due to hydrogen bonding.
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e C=N Stretch: A sharp and intense absorption peak in the range of 2220-2240 cm~*. The
conjugation with the pyridine ring slightly lowers the frequency compared to aliphatic
nitriles[5].

e C-O Stretch: A moderate to strong absorption band in the region of 1000-1200 cm~1.

e Aromatic C-H and C=C/C=N Stretches: Absorptions in the regions of 3000-3100 cm~* and
1400-1600 cm™1, respectively, characteristic of the pyridine ring.

Comparative IR Data for Derivatives:

The position of the C=N stretching frequency is a key diagnostic feature in the IR spectra of
these compounds.

O-H/Other Key
Compound C=N Stretch (cm™?) Reference
Stretches (cm™?)

3-Hydroxy-4-
o 2232 3059, 2985 [4]
phenylpicolinonitrile

3-Hydroxy-4-(p-
o 2232 3030, 2929 [4]
tolyl)picolinonitrile

3-Hydroxy-4-(4-
methoxyphenyl)picolin 2235 2961 [4]
onitrile

3-Hydroxy-4-
(trimethylsilyl)picolino 2230 2955 [4]

nitrile

The consistency of the C=N stretching frequency around 2230-2235 cm~1 across these
derivatives confirms the presence of the nitrile group conjugated with the pyridine ring.
Variations in the O-H and C-H stretching regions reflect the different substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The pyridine ring and the nitrile group constitute a conjugated system that absorbs UV
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radiation.
Expected UV-Vis Spectrum of 4-(Hydroxymethyl)picolinonitrile:

Pyridine itself exhibits absorption maxima around 250-260 nm. The presence of the electron-
withdrawing nitrile group and the electron-donating hydroxymethyl group is expected to cause
a bathochromic shift (shift to longer wavelengths) of these absorption bands. The spectrum will
likely show absorptions in the 260-280 nm range. The solvent used can also influence the
position of the absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum of 4-(Hydroxymethyl)picolinonitrile:

e Molecular lon Peak (M*): A prominent peak at m/z = 134, corresponding to the molecular
weight of the compound.

o Fragmentation Pattern: The fragmentation is likely to involve the loss of the hydroxymethyl
group or parts of it. Key fragments could include:

o [M - H20]*: Loss of a water molecule (m/z = 116).
o [M - CH20H]*: Loss of the hydroxymethyl radical (m/z = 103).

o [M - HCN]*: Loss of hydrogen cyanide from the pyridine ring (a common fragmentation
pathway for pyridine derivatives).

Comparative Mass Spectrometry Data:

The fragmentation patterns of derivatives will be influenced by the nature of the substituent. For
example, derivatives with ester or ether linkages at the hydroxymethyl position will show
characteristic fragmentation at those bonds.

Experimental Protocols
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The following are detailed, step-by-step methodologies for the key spectroscopic experiments
described in this guide.

NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Protocol Details:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean vial. Transfer the solution to a
5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the
deuterium signal of the solvent.

e Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp,
symmetrical peaks.

» Data Acquisition: Acquire the *H NMR spectrum using a standard single-pulse experiment.
For 13C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

» Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase and baseline correct the resulting spectrum. Reference the chemical shifts to an
internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For H spectra, integrate the
signals to determine the relative number of protons.

IR Spectroscopy

Caption: Workflow for solid-state IR spectroscopy using the ATR technique.
Protocol Details (Attenuated Total Reflectance - ATR):
e Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

» Background Scan: Clean the surface of the ATR crystal with a suitable solvent (e.g.,
isopropanol) and acquire a background spectrum.
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o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

o Apply Pressure: Use the pressure clamp to ensure good contact between the sample and
the crystal.

o Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum. Apply any necessary corrections (e.g., baseline correction).

Mass Spectrometry

Caption: Workflow for mass spectrometry using electrospray ionization (ESI).
Protocol Details (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a
suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to
promote protonation.

e Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a
syringe pump.

« lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

e Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated. For
fragmentation studies (MS/MS), a precursor ion is selected and fragmented in a collision cell,
and the resulting product ions are analyzed.

Conclusion
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The spectroscopic analysis of 4-(Hydroxymethyl)picolinonitrile and its derivatives provides a
powerful framework for understanding their structural and electronic properties. This guide has
outlined the expected and observed spectral features in NMR, IR, UV-Vis, and Mass
Spectrometry, highlighting the influence of various substituents on the spectroscopic data. By
following the detailed experimental protocols, researchers can reliably obtain high-quality data
for the characterization of these and related compounds. A thorough understanding of these
spectroscopic techniques is indispensable for the rational design and synthesis of new
molecules with desired properties in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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